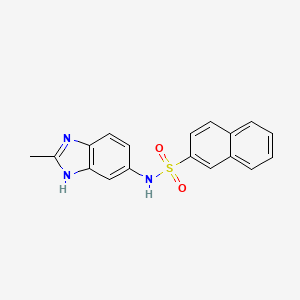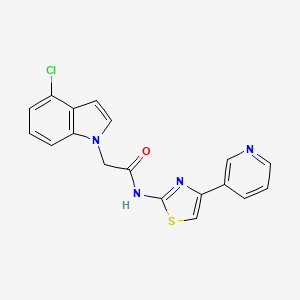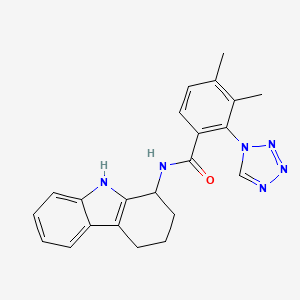![molecular formula C15H11N5O3 B12162232 N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12162232.png)
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a compound that features a tetrazole ring and a benzodioxole moiety. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids . The benzodioxole group is a common structural motif in various biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the formation of the tetrazole ring followed by its attachment to the benzodioxole moiety. One common method for synthesizing tetrazoles is the [3+2] cycloaddition reaction between azides and nitriles . This reaction can be carried out under various conditions, including the use of triethyl orthoformate and sodium azide .
Industrial Production Methods
Industrial production of tetrazole derivatives often employs eco-friendly approaches such as the use of water as a solvent and moderate reaction conditions . These methods aim to achieve high yields with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the tetrazole ring or the benzodioxole moiety.
Substitution: The compound can participate in substitution reactions, particularly at the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include molecular iodine, ammonia, and various oxidizing and reducing agents . Reaction conditions can vary, but they often involve moderate temperatures and the use of solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring can lead to the formation of tetrazole oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activities make it a valuable tool in biochemical research.
Medicine: Due to its potential therapeutic properties, it is studied for its use in drug development.
Industry: The compound’s unique chemical properties make it useful in various industrial applications, including materials science and catalysis
Mechanism of Action
The mechanism of action of N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a manner similar to carboxylic acids . This interaction can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: This compound shares the tetrazole ring and phenyl group but differs in the presence of an isonicotinamide moiety.
Oteseconazole and Quilseconazole: These compounds are antifungal agents that also feature a tetrazole ring.
Uniqueness
N-[4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to the presence of both the tetrazole ring and the benzodioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H11N5O3 |
|---|---|
Molecular Weight |
309.28 g/mol |
IUPAC Name |
N-[4-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C15H11N5O3/c21-15(10-1-6-13-14(7-10)23-9-22-13)17-11-2-4-12(5-3-11)20-8-16-18-19-20/h1-8H,9H2,(H,17,21) |
InChI Key |
BXFOEAFPVAIKKD-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-3-(prop-2-en-1-yl)-2-thioxoimidazolidin-4-one](/img/structure/B12162149.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-methyl-1H-indole-5-carboxamide](/img/structure/B12162153.png)
![6-chloro-3-(furan-2-ylmethyl)-3,4-dihydro-2H-[1,3]oxazino[5,6-h]quinoline](/img/structure/B12162159.png)
![(6-bromo-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone](/img/structure/B12162163.png)
![N-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-3-(7-methoxy-1H-indol-1-yl)propanamide](/img/structure/B12162166.png)
![7-[(2-Hydroxyphenyl)-(thiazol-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12162169.png)

![2,2'-((2-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl)azanediyl)diacetic acid](/img/structure/B12162181.png)
![(4E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran-5-yl)-N-[2-(2-methoxyphenoxy)ethyl]-4-methylhex-4-enamide](/img/structure/B12162194.png)


![1,3,6-trimethyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B12162215.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(Z)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B12162219.png)
![(5-methoxy-3-methyl-1H-indol-2-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12162225.png)
